molecular formula C20H24N4O3S2 B12029323 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12029323
M. Wt: 432.6 g/mol
InChI Key: WDTRKWYTWMYZDO-QINSGFPZSA-N
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Description

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of thiazolidinones and pyridopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the cyclocondensation of appropriate thiosemicarbazides with α,β-unsaturated carbonyl compounds, followed by further functionalization to introduce the ethoxypropyl and ethylamino groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions (temperature, pressure, solvents) and purification techniques (crystallization, chromatography), would apply.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The ethylamino and ethoxypropyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Common solvents include dichloromethane (DCM), ethanol, and dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets due to its diverse functional groups. The thiazolidinone ring and pyridopyrimidine core may interact with enzymes or receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the specific pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical properties and potential biological activities

Properties

Molecular Formula

C20H24N4O3S2

Molecular Weight

432.6 g/mol

IUPAC Name

(5Z)-3-(3-ethoxypropyl)-5-[[2-(ethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H24N4O3S2/c1-4-21-16-14(18(25)23-9-6-8-13(3)17(23)22-16)12-15-19(26)24(20(28)29-15)10-7-11-27-5-2/h6,8-9,12,21H,4-5,7,10-11H2,1-3H3/b15-12-

InChI Key

WDTRKWYTWMYZDO-QINSGFPZSA-N

Isomeric SMILES

CCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CCCOCC

Canonical SMILES

CCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CCCOCC

Origin of Product

United States

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